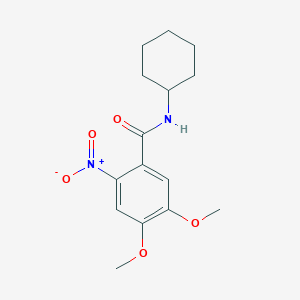![molecular formula C17H19NO2S B5799836 4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)
4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine, commonly known as ENT1, is a chemical compound that has gained attention in recent years due to its potential in scientific research applications. ENT1 is a morpholine-based compound that has been synthesized using various methods. It has been found to have a unique mechanism of action, which has led to its use in various biochemical and physiological studies.
Mecanismo De Acción
ENT1 inhibits adenosine transporters by binding to the nucleoside transporter 1 (NT1) and nucleoside transporter 2 (NT2) proteins. This binding prevents the transport of adenosine into cells, leading to an increase in extracellular adenosine levels. The increased adenosine levels then activate the adenosine receptors, leading to various physiological responses.
Biochemical and Physiological Effects:
ENT1 has been found to have various biochemical and physiological effects, including its role in regulating sleep and wakefulness, immune response, and inflammation. Studies have shown that ENT1 inhibition leads to an increase in adenosine levels, which promotes sleep and reduces wakefulness. ENT1 inhibition has also been found to reduce inflammation and immune response, making it a potential therapeutic target for various inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENT1 has several advantages for lab experiments, including its high potency and specificity for adenosine transporters. However, its high reactivity and potential toxicity make it challenging to handle. Additionally, its effects on other transporters and receptors may complicate data interpretation.
Direcciones Futuras
ENT1 has several potential future directions, including its use as a therapeutic target for various inflammatory and autoimmune diseases. Additionally, further studies are needed to understand its effects on other transporters and receptors, as well as its potential for drug development.
In conclusion, ENT1 is a morpholine-based compound that has gained attention in recent years due to its potential in scientific research applications. Its unique mechanism of action and biochemical and physiological effects make it a valuable tool for studying the adenosine signaling pathway and various physiological processes. However, its high reactivity and potential toxicity make it challenging to handle, and further studies are needed to fully understand its potential in drug development and therapeutic applications.
Métodos De Síntesis
ENT1 can be synthesized using various methods, including the reaction of 4-ethoxy-1-naphthyl isothiocyanate with morpholine or the reaction of 4-ethoxy-1-naphthylamine with carbon disulfide and morpholine. The latter method has been found to be more efficient and has a higher yield. The synthesis of ENT1 requires careful handling as it is a highly reactive compound.
Aplicaciones Científicas De Investigación
ENT1 has been found to have various scientific research applications, including its use as a tool for studying the adenosine signaling pathway. Adenosine is a purine nucleoside that plays a crucial role in various physiological processes, including sleep regulation, immune response, and inflammation. ENT1 has been found to be a potent inhibitor of adenosine transporters, which has led to its use in studying the role of adenosine in various physiological processes.
Propiedades
IUPAC Name |
(4-ethoxynaphthalen-1-yl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-2-20-16-8-7-15(13-5-3-4-6-14(13)16)17(21)18-9-11-19-12-10-18/h3-8H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTSABWGEXYYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxynaphthalen-1-yl)(morpholin-4-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)

![4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5799782.png)
![3-chloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5799783.png)


![N-{3-[(3-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5799818.png)

![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)
![N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide](/img/structure/B5799847.png)
![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5799856.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5799863.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5799864.png)